molecular formula C21H30N2O5 B8349070 1,1-dimethylethyl (2R)-2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate

1,1-dimethylethyl (2R)-2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate

Cat. No.: B8349070
M. Wt: 390.5 g/mol
InChI Key: QBIMDSMNAAFYPK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethylethyl (2R)-2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-12-8-7-11-17(23)21(26)14-22(15-21)18(24)27-13-16-9-5-4-6-10-16/h4-6,9-10,17,26H,7-8,11-15H2,1-3H3/t17-/m1/s1

InChI Key

QBIMDSMNAAFYPK-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl piperidine-1-carboxylate (0.50 g, 2.7 mmol) in anhydrous diethyl ether (9.0 mL) under anhydrous nitrogen gas was added N,N,N′,N′-tetramethylethane-1,2-diamine (0.41 mL, 2.7 mmol), and the solution was cooled to −78° C. To this solution was added (2-methylpropyl)lithium (2.1 mL, 1.4 M in cyclohexane, 3.0 mmol) in small portions. To this anion solution was added phenylmethyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.4 mmol), prepared using procedures as described in Reference 3, in anhydrous ether (2.0 mL), while maintaining the internal temperature at less than −60° C. The solution was allowed to warm to room temperature and stirred overnight. The reaction was quenched with water, and partitioned between water and diethyl ether. The layers were separated and the aqueous layer was extracted with diethyl ether twice. The combined organic layers were dried (magnesium sulfate), filtered and concentrated in vacuo. Chromatography (silica gel, 3:1 hexanes/ethyl acetate) gave 0.13 g (13%) of 1,1-dimethylethyl 2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate. 1H NMR (400 MHz, CDCl3): 7.31 (m, 5H), 5.08 (s, 2H), 4.05 (d, 1H), 4.00 (d, 1H), 3.84 (d, 2H), 3.80 (broad s, 1H), 3.55 (broad s, 1H), 3.10 (broad s, 1H), 1.92 (m, 1H), 1.45-1.62 (m, 6H), 1.43 (s, 9H). MS (EI) for C21H30N2O5: 335 (M-tBu), 315 (M-OtBu).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
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1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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COC(C(=O)OC1(C2CCCCN2C(=O)OC(C)(C)C)CN(C(=O)OCc2ccccc2)C1)(c1ccccc1)C(F)(F)F
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